8-Isopropylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione 8-Isopropylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 313470-89-2
VCID: VC6727596
InChI: InChI=1S/C17H20N4O2S/c1-11(2)24-17-18-14-13(15(22)19-16(23)20(14)3)21(17)10-9-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3,(H,19,22,23)
SMILES: CC(C)SC1=NC2=C(N1CCC3=CC=CC=C3)C(=O)NC(=O)N2C
Molecular Formula: C17H20N4O2S
Molecular Weight: 344.43

8-Isopropylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione

CAS No.: 313470-89-2

Cat. No.: VC6727596

Molecular Formula: C17H20N4O2S

Molecular Weight: 344.43

* For research use only. Not for human or veterinary use.

8-Isopropylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione - 313470-89-2

Specification

CAS No. 313470-89-2
Molecular Formula C17H20N4O2S
Molecular Weight 344.43
IUPAC Name 3-methyl-7-(2-phenylethyl)-8-propan-2-ylsulfanylpurine-2,6-dione
Standard InChI InChI=1S/C17H20N4O2S/c1-11(2)24-17-18-14-13(15(22)19-16(23)20(14)3)21(17)10-9-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3,(H,19,22,23)
Standard InChI Key AJIJYZFXGFISDF-UHFFFAOYSA-N
SMILES CC(C)SC1=NC2=C(N1CCC3=CC=CC=C3)C(=O)NC(=O)N2C

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s IUPAC name, 8-isopropylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione, systematically describes its structure:

  • Purine core: A bicyclic system comprising fused pyrimidine and imidazole rings.

  • Substituents:

    • 8-isopropylsulfanyl: A thioether group with an isopropyl branch, enhancing lipophilicity.

    • 3-methyl: A methyl group at position 3, sterically influencing reactivity.

    • 7-phenethyl: A phenethyl chain at position 7, introducing aromaticity and bulk.

The molecular formula is C17H20N4O2S\text{C}_{17}\text{H}_{20}\text{N}_{4}\text{O}_{2}\text{S}, with a molecular weight of 344.439 g/mol . Its structure aligns with xanthine derivatives, though the sulfur-containing substituent distinguishes it from classical purines like caffeine or theophylline.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC17H20N4O2S\text{C}_{17}\text{H}_{20}\text{N}_{4}\text{O}_{2}\text{S}
Molecular Weight344.439 g/mol
MDL NumberMFCD01142765
Canonical SMILESCC(C)SC1=NC2=C(N1CCOC3=CC=CC=C3)C(=O)N(C(=O)N2)C

Spectroscopic Characterization

Limited analytical data are publicly available, as the compound is marketed by Sigma-Aldrich as part of a rare chemical collection without reported NMR, IR, or mass spectrometry profiles . Comparative analysis with analogous purines suggests:

  • NMR: Expected singlets for the methyl group (δ ~3.1 ppm) and aromatic protons from the phenethyl moiety (δ ~7.2–7.4 ppm).

  • Mass Spectrometry: A molecular ion peak at m/z 344.4 (M+H)+, with fragmentation patterns reflecting cleavage at the sulfanyl and phenethyl groups.

Synthesis and Reactivity

Synthetic Pathways

While no direct synthesis protocols for this compound are published, methodologies for related 8-thio-substituted purines provide a framework. A plausible route involves:

  • Alkylation of Purine Precursors: Starting with 3-methylxanthine, sequential alkylation at positions 7 and 8 using phenethyl bromide and isopropyl disulfide, respectively, under basic conditions .

  • Protection-Deprotection Strategies: Employing temporary protecting groups (e.g., benzyl for carbonyls) to direct regioselectivity.

Key Challenges:

  • Regioselectivity: Ensuring alkylation occurs exclusively at N7 and S8 positions.

  • Sulfur Stability: Avoiding oxidation of the thioether to sulfone during synthesis.

Reactivity Profile

The compound’s functional groups confer distinct reactivity:

  • Thioether Group: Susceptible to oxidation with agents like H2O2\text{H}_{2}\text{O}_{2}, forming sulfoxides or sulfones, which could modulate biological activity.

  • Phenethyl Chain: Participates in electrophilic aromatic substitution (e.g., nitration) or hydrogenation to a cyclohexylethyl derivative.

  • Dione Motif: May undergo condensation reactions with amines or hydrazines to form heterocyclic derivatives.

Challenges in Research and Development

Data Availability

Sigma-Aldrich explicitly disclaims analytical data for this compound, stating it is provided “as-is” without purity or identity verification . This lack of characterization hampers reproducibility and safety assessments.

Synthetic Complexity

Multi-step synthesis with low yields (common in purine alkylation) and purification difficulties due to the compound’s hydrophobicity present barriers to large-scale production .

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